2-Oxa-8-azaspiro[4.5]decan-1-one
Overview
Description
2-Oxa-8-azaspiro[45]decan-1-one is a spirocyclic compound characterized by its unique structure, which includes a spiro linkage between a lactam and an oxirane ring
Mechanism of Action
Target of Action
Similar compounds have been used as inhibitors of thevanin-1 enzyme , which plays an important role in metabolism and inflammation . They have also been used as FGFR4 inhibitors for the treatment of hepatocellular carcinoma .
Mode of Action
The exact mode of action of 2-Oxa-8-azaspiro[4It’s known that similar compounds act asinhibitors of certain enzymes . Inhibitors work by binding to the enzyme and reducing its activity, which can lead to changes in the biochemical pathways that the enzyme is involved in .
Biochemical Pathways
They also affect pathways related to cell proliferation and survival via inhibition of FGFR4 .
Result of Action
The molecular and cellular effects of 2-Oxa-8-azaspiro[4Similar compounds have been shown to reduce inflammation and slow the growth of hepatocellular carcinoma cells . These effects are likely due to the compound’s inhibitory action on its target enzymes .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought that this compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and does not degrade rapidly
Metabolic Pathways
It is believed that this compound may interact with various enzymes or cofactors
Transport and Distribution
It is believed that this compound may interact with various transporters or binding proteins .
Subcellular Localization
It is thought that this compound may be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The general approach involves the reduction of 4-halogenobutanonitrile derivatives using lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of commercially available reagents and straightforward reaction conditions makes this compound a viable candidate for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-8-azaspiro[4.5]decan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the spiro center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogen in the presence of Raney nickel are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while reduction typically yields the corresponding alcohols or amines.
Scientific Research Applications
2-Oxa-8-azaspiro[4.5]decan-1-one has several applications in scientific research:
Chemistry: It serves as a scaffold for the synthesis of various biologically active compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: This compound is similar in structure but contains two nitrogen atoms in the spiro ring.
2,7-Diazaspiro[4.5]decan-1-one: Another similar compound with a different nitrogen placement.
2-Oxa-7-azaspiro[4.4]nonane: This compound has a similar spiro structure but with a different ring size.
Uniqueness
2-Oxa-8-azaspiro[4.5]decan-1-one is unique due to its specific spiro linkage and the presence of both an oxirane and a lactam ring. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-oxa-8-azaspiro[4.5]decan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7-8(3-6-11-7)1-4-9-5-2-8/h9H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLUMDLSMBEFMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCOC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.